7H-Benzo(e)pyrido(3,4-b)indole 7H-Benzo(e)pyrido(3,4-b)indole
Brand Name: Vulcanchem
CAS No.: 35621-29-5
VCID: VC7969949
InChI: InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-15(11)12-7-8-16-9-14(12)17-13/h1-9,17H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol

7H-Benzo(e)pyrido(3,4-b)indole

CAS No.: 35621-29-5

Cat. No.: VC7969949

Molecular Formula: C15H10N2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

7H-Benzo(e)pyrido(3,4-b)indole - 35621-29-5

Specification

CAS No. 35621-29-5
Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
IUPAC Name 11,14-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene
Standard InChI InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-15(11)12-7-8-16-9-14(12)17-13/h1-9,17H
Standard InChI Key PNFZZPIJXMDJON-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4

Introduction

Structural and Nomenclatural Analysis

Molecular Architecture

The core structure of 7H-Benzo(e)pyrido(3,4-b)indole consists of a fused tetracyclic system: an indole scaffold (benzopyrrole) merged with a pyridine ring and an additional benzene moiety. The IUPAC name, 11,14-diazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene, reflects its bicyclic bridging and annular fusion . Key features include:

  • Ring system: Four fused rings (three six-membered and one five-membered).

  • Nitrogen positions: Two nitrogen atoms at positions 11 and 14, contributing to basicity and π-π stacking potential.

  • Planarity: The conjugated system enables delocalized electrons, suggesting fluorescence potential akin to β-carbolines .

Table 1: Molecular Properties of 7H-Benzo(e)pyrido(3,4-b)indole

PropertyValueSource
Molecular formulaC15H10N2\text{C}_{15}\text{H}_{10}\text{N}_{2}
Molecular weight218.25 g/mol
CAS registry number35621-29-5
IUPAC name11,14-diazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4

Stereoelectronic Characteristics

The compound’s electronic structure is defined by its extended conjugation, with HOMO-LUMO transitions likely in the UV-visible range. While experimental spectral data are sparse, analogous β-carbolines exhibit absorption maxima near 300–400 nm and emission in the blue-green region . Substituents at the N-9 position (e.g., ethyl groups) can redshift emission wavelengths, as observed in MBH adducts of 3-formyl-9H-pyrido[3,4-b]indoles .

Synthetic Approaches

Table 2: Representative Synthesis Conditions for Pyridoindole Derivatives

SubstrateCatalyst SystemBaseSolventYield (%)Reference
3-Bromo-1-ethyl-1H-indole-2-carbaldehydePd2(dba)3\text{Pd}_2(\text{dba})_3/BINAPCs2CO3\text{Cs}_2\text{CO}_3Toluene60–75
2-Halo-3-carbonylindolesPd2(dba)3\text{Pd}_2(\text{dba})_3/BINAPK3PO4\text{K}_3\text{PO}_4t-BuOH55–70

Modifications and Functionalization

Functionalization at the C-3 position of β-carbolines has been achieved via Morita–Baylis–Hillman (MBH) reactions. For example, 3-formyl-9H-pyrido[3,4-b]indoles react with acrylonitrile or methyl acrylate under neat conditions to yield C-3-substituted adducts . Introducing electron-withdrawing groups (e.g., -CO₂t-Bu) enhances fluorescence intensity, suggesting that similar derivatization of 7H-Benzo(e)pyrido(3,4-b)indole could tune its optoelectronic properties .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its aromatic structure implies limited water solubility and preference for organic solvents like chloroform or dichloromethane. Analogous MBH adducts exhibit stability in chloroform, with fluorescence intensity peaking at 5 × 10⁻⁶ M after 15 minutes .

Fluorescence Behavior

While direct fluorescence data for 7H-Benzo(e)pyrido(3,4-b)indole are unavailable, structurally related C-3-substituted pyrido[3,4-b]indoles show strong emission in chloroform (λem\lambda_{\text{em}}: 450–500 nm) . Key factors influencing fluorescence include:

  • Substituents: o-Bromophenyl groups at R₁ enhance intensity due to heavy atom effects .

  • Solvent polarity: Chloroform maximizes quantum yield compared to polar solvents like DMF .

  • Concentration: Intensity increases linearly up to 5 × 10⁻⁶ M, beyond which aggregation-induced quenching occurs .

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